molecular formula C17H18N2O5 B13161158 4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid

4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid

Cat. No.: B13161158
M. Wt: 330.33 g/mol
InChI Key: LZHWBVILLLOTOS-UHFFFAOYSA-N
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Description

4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, an oxazole ring, and a phenoxycarbonyl group

Preparation Methods

The synthesis of 4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the pyrrolidine ring, followed by the introduction of the oxazole ring and the phenoxycarbonyl group. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents and conditions for these reactions vary depending on the desired outcome, and the major products formed can include various derivatives of the original compound.

Scientific Research Applications

4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid include other pyrrolidine and oxazole derivatives These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties

Biological Activity

Overview

4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid is a complex organic compound with potential biological activities. Its unique structure, which includes a pyrrolidine ring and an oxazole ring, positions it as a candidate for various pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H18N2O5
  • Molecular Weight : 330.33 g/mol
  • IUPAC Name : 4-ethyl-2-(1-phenoxycarbonylpyrrolidin-3-yl)-1,3-oxazole-5-carboxylic acid
PropertyValue
Molecular FormulaC17H18N2O5
Molecular Weight330.33 g/mol
IUPAC NameThis compound
InChI KeyLZHWBVILLLOTOS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazole ring can modulate enzyme activity by binding to active sites, while the carboxylic acid group enhances binding affinity through hydrogen bonding . This interaction can lead to various biological effects, including antimicrobial and anticancer properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines . The specific pathways involved remain under investigation.
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes involved in lipid metabolism, which could have implications for treating metabolic disorders .

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of similar compounds to understand better how modifications affect biological activity. For instance, a series of substituted oxazolones were evaluated for their inhibitory potency against human alkaline ceramidases (hAC), which are implicated in various diseases including cancer .

Table 1: Inhibitory Potencies of Related Compounds

CompoundIC50 (µM)
5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide0.025
N-(4-phenybutyl)oxazole-3-carboxamideNot Determined
2-Oxo-N-pentyl oxazole derivativesVariable

The above table summarizes the inhibitory effects of various related compounds on hAC activity, indicating the potential for structural modifications to enhance efficacy.

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

4-ethyl-2-(1-phenoxycarbonylpyrrolidin-3-yl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C17H18N2O5/c1-2-13-14(16(20)21)24-15(18-13)11-8-9-19(10-11)17(22)23-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,20,21)

InChI Key

LZHWBVILLLOTOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=N1)C2CCN(C2)C(=O)OC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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